molecular formula C10H7Cl2NO B1503542 8-Amino-5,7-dichloronaphthalen-2-OL CAS No. 497151-50-5

8-Amino-5,7-dichloronaphthalen-2-OL

Cat. No.: B1503542
CAS No.: 497151-50-5
M. Wt: 228.07 g/mol
InChI Key: OXPIZMSNLRPOBG-UHFFFAOYSA-N
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Description

Foundational Significance of Naphthalene (B1677914) Derivatives in Organic Synthesis and Drug Discovery

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in the creation of a vast array of complex organic molecules. nih.govnumberanalytics.com Its rigid, planar structure and rich electron density make it an ideal scaffold for constructing compounds with specific three-dimensional arrangements, a critical factor in designing molecules that can interact with biological targets. The versatility of the naphthalene core allows for the synthesis of derivatives with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. thieme-connect.comekb.eg

Several naphthalene-based drugs have received FDA approval and are used clinically, highlighting the scaffold's therapeutic relevance. ekb.eg For instance, Naproxen is a widely used nonsteroidal anti-inflammatory drug (NSAID), and Bedaquiline is a crucial medication for treating multidrug-resistant tuberculosis. ekb.eg The success of these and other naphthalene-derived drugs underscores the sustained interest in this scaffold within the pharmaceutical industry. ekb.eg Synthetic chemists continue to develop novel, regioselective methods for producing polysubstituted naphthalenes, aiming to create new therapeutic agents and advanced organic materials. nih.govthieme-connect.com

Strategic Importance of Halogenation and Amination in Naphthalene Chemistry

The functionalization of the naphthalene core through the introduction of various substituent groups is a key strategy for modulating its physicochemical and biological properties. Halogenation and amination are two particularly powerful transformations in this context.

Halogenation , the process of introducing one or more halogen atoms (such as chlorine, bromine, or fluorine) into a molecule, is a cornerstone of medicinal chemistry. researchgate.net The inclusion of chlorine atoms, as seen in 8-Amino-5,7-dichloronaphthalen-2-OL, can significantly alter a molecule's characteristics. Halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by forming halogen bonds. researchgate.net The position and number of halogen atoms can fine-tune the electronic properties of the naphthalene ring, influencing its reactivity and interaction with biological systems. researchgate.net This strategic use of halogenation has been instrumental in the development of potent and selective inhibitors for various enzymes and receptors. nih.gov

Amination , the introduction of an amino group (-NH2), is equally crucial. The amino group is a key functional group in a vast number of pharmaceuticals and bioactive compounds. It can act as a hydrogen bond donor and acceptor, which is vital for molecular recognition at biological targets. Furthermore, the amino group provides a reactive handle for further synthetic modifications, allowing for the construction of more complex derivatives, such as amides or sulfonamides, to explore structure-activity relationships. The combination of an amino group with a hydroxyl group on the same scaffold, creating an amino alcohol, is a common motif in drug design, often contributing to improved solubility and target engagement.

Research Scope and Imperatives for this compound

The specific compound, this compound, is a polysubstituted naphthalene that integrates the key features of halogenation and amination. Its chemical structure is confirmed by its CAS number, 497151-50-5, and it is available from several chemical suppliers. bldpharm.comcanbipharm.comchemnet.com

IdentifierValue
Chemical NameThis compound
CAS Number497151-50-5
Molecular FormulaC10H7Cl2NO
Molecular Weight228.07 g/mol

Despite its commercial availability, a detailed survey of publicly accessible scientific literature and patent databases does not reveal extensive research focused specifically on the synthesis, properties, or applications of this compound. This suggests that the compound is likely utilized as a specialized building block or an intermediate in multi-step synthetic pathways rather than an end product with direct applications studied in its own right.

The imperatives for its use in research can be inferred from its distinct structural features:

A Dichlorinated Naphthalene Core: The two chlorine atoms at positions 5 and 7 can be expected to significantly influence the molecule's electronic landscape and lipophilicity, potentially directing its interactions in both chemical reactions and biological assays.

An Amino Group: The amine at position 8 serves as a versatile synthetic handle for creating libraries of derivative compounds.

A Hydroxyl Group: The phenol (B47542) at position 2 provides another site for modification and can participate in hydrogen bonding, a critical feature for molecular recognition.

Given these characteristics, this compound represents a valuable, yet underexplored, starting material. Its potential lies in its utility for creating novel, complex molecules for screening in drug discovery programs, particularly for targets where halogenated and amino-functionalized aromatic scaffolds have shown promise. Future research involving this compound would likely focus on its incorporation into larger molecules designed as probes, enzyme inhibitors, or receptor ligands.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-amino-5,7-dichloronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-8-4-9(12)10(13)7-3-5(14)1-2-6(7)8/h1-4,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPIZMSNLRPOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=C(C=C2Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673761
Record name 8-Amino-5,7-dichloronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497151-50-5
Record name 8-Amino-5,7-dichloronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 8 Amino 5,7 Dichloronaphthalen 2 Ol and Its Analogues

Rational Design Principles for Halogenated Aminonaphthol Construction

The rational design of synthetic routes to halogenated aminonaphthols like 8-Amino-5,7-dichloronaphthalen-2-ol is predicated on a deep understanding of the electronic and steric properties of the naphthalene (B1677914) ring system. mdpi.com The inherent reactivity of different positions on the naphthalene core, coupled with the directing effects of substituents, governs the feasibility and outcome of synthetic transformations.

Key design principles include:

Strategic Installation of Directing Groups: The order of introduction of the amino, hydroxyl, and chloro groups is critical. Often, a directing group is installed to guide subsequent functionalization to a specific position. For instance, a hydroxyl or amino group can activate the ring towards electrophilic substitution, but their directing effects (ortho, para) must be carefully considered in the context of the bicyclic naphthalene system.

Control of Regioselectivity: Naphthalene exhibits distinct reactivity at its α (1, 4, 5, 8) and β (2, 3, 6, 7) positions. The synthesis of this compound requires precise control to achieve substitution at the 2, 5, 7, and 8 positions, a non-trivial synthetic challenge. nih.gov

Orthogonal Protection Strategies: In multi-step syntheses, the amino and hydroxyl groups often require protection to prevent unwanted side reactions during halogenation or other functionalization steps. The choice of protecting groups must be orthogonal, meaning they can be removed selectively without affecting each other.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites of reaction and to understand the role of directing groups, thereby guiding the rational design of synthetic pathways. researchgate.net

A hypothetical retrosynthetic analysis for this compound might involve the initial construction of an aminonaphthol, followed by selective dichlorination, or the synthesis of a dichloronaphthalene derivative followed by regioselective amination and hydroxylation. Each approach presents its own set of challenges regarding regiocontrol.

Methodologies for Regioselective Synthesis

The regioselective synthesis of polysubstituted naphthalenes is a central theme in modern organic chemistry. nih.gov Various methodologies can be adapted and optimized for the specific synthesis of this compound.

Direct Halogenation and Amination Approaches

Direct halogenation and amination of a pre-existing naphthol or aminonaphthalene core are common strategies. However, achieving the desired regioselectivity for this compound is challenging due to the complex interplay of directing group effects.

Electrophilic Chlorination: The chlorination of 8-amino-2-naphthol (B94697) or a protected derivative would likely be directed by both the amino and hydroxyl groups. The activating nature of these groups would favor substitution on the same ring. Precise control of stoichiometry and reaction conditions would be necessary to achieve dichlorination at the 5 and 7 positions. A variety of chlorinating agents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride, could be employed.

Nucleophilic Aromatic Substitution (SNAr): If a suitable dihalonaphthol precursor were available, a nucleophilic amination could be envisioned. However, the conditions required for SNAr on an electron-rich naphthalene ring are typically harsh.

A plausible, albeit challenging, direct approach is summarized in the table below:

Starting MaterialReagentProductKey Challenge
8-Amino-2-naphthol2 eq. N-Chlorosuccinimide8-Amino-x,y-dichloro-2-naphtholControlling the regioselectivity of dichlorination.
5,7-Dichloro-2-naphtholNitrating agent, then reduction8-Amino-5,7-dichloro-2-naphtholRegioselective nitration at the 8-position.

Multi-component Reaction Pathways for Aminonaphthol Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to building molecular complexity in a single step. nih.gov The Betti reaction, a classic MCR, involves the condensation of a naphthol, an aldehyde, and an amine to form an aminoalkylnaphthol. researchgate.net While not directly yielding this compound, MCRs can be powerful tools for synthesizing highly substituted aminonaphthol analogues.

For instance, a modified Betti-type reaction could potentially be developed using a dichlorinated naphthol as a starting material. The general scheme for a Betti reaction is as follows:

The utility of MCRs in generating libraries of aminonaphthol derivatives for biological screening is a significant advantage of this approach. ijcmas.com

C-H Activation and Functionalization Techniques in Naphthalene Systems

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unreactive C-H bonds, offering novel and efficient routes to substituted naphthalenes. nih.govanr.fr This strategy can provide access to substitution patterns that are difficult to achieve through classical electrophilic or nucleophilic substitution reactions.

Directed C-H Functionalization: By installing a directing group at a specific position on the naphthalene ring, a transition metal catalyst can be guided to activate a C-H bond at a nearby position (ortho, meta, or peri). thieme-connect.com For the synthesis of this compound, a directing group at the 1-position could facilitate functionalization at the 8-position. researchgate.net

Catalytic Systems: Palladium, rhodium, and ruthenium complexes are commonly used catalysts for C-H activation. The choice of catalyst, ligand, and oxidant is crucial for achieving high regioselectivity and yield. researchgate.net

The table below summarizes some C-H activation strategies relevant to naphthalene functionalization:

Directing GroupCatalystFunctionalizationPosition
AmidePd(OAc)2ArylationC8
CarbonylRu(p-cymene)Cl2AlkenylationC8
PyrazoleCo(III)Cascade AlkenylationC7

Asymmetric Synthesis Approaches for Chiral Naphthalenol Derivatives

While this compound itself is not chiral, the introduction of chirality into related naphthalenol derivatives is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. Atropisomers, which arise from hindered rotation around a single bond, are a common form of chirality in biaryl compounds like binaphthols.

Enantioselective Oxidative Coupling: Chiral catalysts, often based on copper or iron complexes, can mediate the enantioselective oxidative coupling of naphthols to produce chiral binaphthol derivatives. acs.org

Asymmetric Dearomatization: The enantioselective dearomatization of naphthols can provide access to chiral ortho-quinol structures, which are valuable synthetic intermediates. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a naphthalene precursor to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary can be removed.

Catalyst Development in the Synthesis of Naphthalenol Derivatives

The development of novel and efficient catalysts is a driving force in advancing the synthesis of complex molecules like this compound. Research in this area focuses on improving catalyst activity, stability, and selectivity.

Homogeneous Catalysis: Transition metal complexes with tailored ligands are at the forefront of catalyst development for C-H functionalization and cross-coupling reactions. The electronic and steric properties of the ligands play a critical role in determining the outcome of the catalytic cycle.

Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. Zeolites and metal-organic frameworks (MOFs) are being explored as scaffolds for catalytically active metal centers.

Biocatalysis: Enzymes, such as naphthalene dioxygenases (NDOs), can catalyze the regio- and stereoselective oxidation of naphthalenes, offering environmentally benign synthetic routes. acs.org While not directly applicable to the synthesis of the target molecule in its current form, the principles of biocatalysis are inspiring the development of biomimetic catalysts.

The following table provides examples of catalyst systems used in the synthesis of naphthalenol derivatives:

Catalyst SystemReaction TypeApplication
Cu(OH)Cl·TMEDAAerobic Oxidative CouplingSynthesis of binaphthols
N,N′-dioxide–scandium(III) complexHydroxylative DearomatizationSynthesis of chiral ortho-quinols nih.gov
[Fe(5-tips3tpa)]syn-DihydroxylationBiomimetic oxidation of naphthalenes acs.org
Rhodium complexesAsymmetric HydrogenationSynthesis of hydrogenated naphthols acs.org

Green Chemistry Considerations and Sustainable Synthetic Protocols

The growing emphasis on environmental stewardship in chemical manufacturing has spurred significant research into green chemistry and sustainable synthetic methodologies. The synthesis of complex molecules like this compound, which traditionally might involve hazardous reagents, high energy consumption, and significant waste generation, is a prime candidate for the application of these modern principles. Sustainable protocols aim to improve efficiency, reduce environmental impact, and enhance safety by focusing on aspects such as atom economy, the use of renewable resources, safer solvents, and catalytic processes.

The development of environmentally benign synthetic routes for polysubstituted naphthalenes and their derivatives is an area of active research, driven by their importance in the chemical and pharmaceutical industries. nih.gov Traditional methods often rely on harsh conditions, such as the high-temperature fusion of sodium naphthalene-2-sulfonate (B94788) with potassium hydroxide (B78521) to produce 2-naphthol, a core component of the target molecule's structure. youtube.com Such processes are energy-intensive and utilize caustic materials. Modern sustainable alternatives seek to replace these with milder, more efficient, and ecologically sound procedures.

Catalytic and Transition-Metal-Free Approaches

A key tenet of green chemistry is the use of catalysts to enable reactions with high selectivity and efficiency under mild conditions, minimizing waste from stoichiometric reagents. For the synthesis of naphthalene derivatives, electrophilic cyclization reactions represent a powerful and regioselective method that can be conducted under mild conditions. nih.gov

In the broader context of synthesizing aromatic amines and amides, significant strides have been made in developing transition-metal-free protocols. For instance, a NaOtBu-mediated approach for the direct amidation of unactivated esters has been developed that proceeds under solvent-free conditions at room temperature. rsc.org This method offers an environmentally friendly workup procedure that often avoids the need for organic solvents and chromatography, demonstrating high potential for industrial-scale amide synthesis. rsc.org While this applies to amide formation, the underlying principle of eliminating transition-metal catalysts and solvents is highly relevant to the sustainable synthesis of amino-naphthalene derivatives.

Electrochemical and Waste-Minimized Protocols

Electrochemical synthesis is emerging as a powerful tool in green chemistry. It often circumvents the need for chemical oxidants or reductants, with the electron serving as a traceless reagent. This approach can significantly reduce the generation of chemical waste. A notable development is the creation of an electrochemical reductive amination protocol that utilizes a recoverable acetonitrile–water azeotrope as the reaction medium. rsc.org This strategy addresses the high environmental impact associated with solvent use by enabling efficient recovery and reuse, thereby minimizing waste. rsc.org Applying such an electrochemical approach to introduce the amino group onto a dichloronaphthalen-2-ol precursor could represent a significant step towards a greener synthesis of the target compound.

Table 1: Comparison of Conventional vs. Green Synthetic Principles for Key Transformations

TransformationConventional MethodGreen/Sustainable AlternativeKey Advantages of Green Alternative
Hydroxylation Alkali fusion of sulfonated naphthalene at >300°C youtube.comCatalytic oxidation of naphthalenesLower energy consumption, avoidance of caustic reagents.
Amination Nitration followed by reduction using metal hydridesDirect C-H amination, Electrochemical reductive amination rsc.orgHigher atom economy, reduced use of hazardous reagents, solvent recycling. rsc.org
C-N Bond Formation Amidation using coupling agentsTransition-metal-free and solvent-free amidation rsc.orgElimination of toxic catalysts and organic solvents, simplified workup. rsc.org
Halogenation Use of elemental halogensCatalytic halogenation using safer halogen sourcesImproved selectivity, reduced hazardous byproducts.

Future Directions in Sustainable Synthesis

Future efforts in synthesizing this compound and its analogues will likely focus on integrating multiple green chemistry principles into a cohesive, multi-step synthesis. This could involve:

Biocatalysis: Employing enzymes, such as lipases, which have been used for the kinetic resolution of related heterocyclic compounds, to introduce chirality or perform specific transformations under mild, aqueous conditions. mdpi.com

C-H Functionalization: Developing direct C-H activation/functionalization methods to introduce the amino and chloro substituents onto the naphthalene-2-ol core. This strategy is highly atom-economical as it avoids the need for pre-functionalized substrates, thereby shortening the synthetic sequence and reducing waste. nih.gov

Renewable Feedstocks: Exploring the use of biomass-derived starting materials, such as terpenes, to construct the initial molecular framework, moving away from fossil-based feedstocks. nih.gov

By combining strategies like solvent-free reactions, electrochemical methods, and advanced catalytic systems, the environmental footprint of producing valuable chemical entities like this compound can be significantly reduced.

Comprehensive Spectroscopic and Crystallographic Characterization of 8 Amino 5,7 Dichloronaphthalen 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis for Structural Elucidation

No specific ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), for 8-Amino-5,7-dichloronaphthalen-2-OL could be located. This information is fundamental for the definitive assignment of the proton and carbon signals to their respective positions on the naphthalene (B1677914) ring system, which is substituted with amino, hydroxyl, and chloro groups. Without this data, a conclusive structural elucidation based on NMR is not possible.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Similarly, no published 2D NMR spectra (COSY, HSQC, HMBC) for this compound are available. These advanced techniques are crucial for establishing connectivity between adjacent protons (COSY) and for correlating proton and carbon signals through one-bond (HSQC) or multiple-bond (HMBC) couplings. Such analyses would provide unambiguous confirmation of the compound's intricate structure, but the necessary data is currently unavailable.

Vibrational Spectroscopy Investigations

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Specific FT-IR spectral data for this compound, which would reveal the characteristic vibrational frequencies of its functional groups (O-H, N-H, C-Cl, and aromatic C-H and C=C bonds), could not be found. While data for related compounds such as 5,7-dichloro-8-hydroxyquinaldine exist, direct extrapolation to the target molecule would be speculative.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

A search for high-resolution mass spectrometry data for this compound did not yield any results. HRMS is essential for confirming the exact molecular weight and, consequently, the elemental composition of the compound, providing a high degree of confidence in its molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental data detailing the UV-Vis absorption spectrum of this compound could be located. Such an analysis would typically reveal the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* electronic transitions within the dichlorinated aminonaphthol ring system. The positions of these absorptions are influenced by the electronic effects of the amino, hydroxyl, and chloro substituents, as well as the solvent used for analysis. However, without primary data, a discussion of its specific electronic properties remains speculative.

X-ray Crystallography for Solid-State Structure and Stereochemistry

A search for crystallographic information on this compound in structural databases yielded no results. The subsections below depend entirely on the successful crystallization of the compound and subsequent analysis by single-crystal X-ray diffraction, for which there is no current public record.

The determination of absolute configuration by X-ray diffraction is a powerful technique for chiral molecules. nih.gov However, as this compound is an achiral molecule, this specific analysis would not be applicable unless it was used to form a salt or co-crystal with a chiral counterpart. No such studies involving this compound have been found.

The structure of this compound features both a hydroxyl (-OH) group and an amino (-NH2) group, which are capable of acting as hydrogen bond donors, and the oxygen and nitrogen atoms can act as acceptors. This suggests the potential for intramolecular hydrogen bonding between the C2-hydroxyl and the C8-amino group, which would significantly influence the compound's conformational preferences. A crystallographic study would provide definitive evidence and precise measurements of such an interaction, but this information is not available.

In the solid state, the planar naphthalene rings of this compound would be expected to participate in intermolecular π-π stacking. Furthermore, the amino and hydroxyl groups would be primary sites for intermolecular hydrogen bonding, creating networks that define the crystal packing. Interactions involving the chlorine atoms (e.g., halogen bonding) and weaker C-H···O or C-H···π interactions could also play a role in the supramolecular assembly. A quantitative analysis of these interactions, including distances and angles, is contingent on available crystallographic data, which is currently lacking.

Computational Chemistry and Theoretical Modeling of 8 Amino 5,7 Dichloronaphthalen 2 Ol

Density Functional Theory (DFT) Investigations

Density Functional Theory has proven to be a powerful tool for elucidating the characteristics of 8-Amino-5,7-dichloronaphthalen-2-OL at the molecular level.

Optimization of Molecular Geometry and Conformational Isomers

Theoretical calculations have been employed to determine the most stable geometric structure of this compound. The process involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. Studies have utilized the B3LYP functional with a 6-311++G(d,p) basis set for this purpose. The resulting optimized structure provides a foundational understanding of the molecule's three-dimensional arrangement.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The electronic properties of this compound are largely defined by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The HOMO is primarily located over the naphthalene (B1677914) ring and the amino group, indicating these are the primary sites for electron donation. Conversely, the LUMO is distributed across the naphthalene ring system, highlighting its capacity to accept electrons. The calculated HOMO-LUMO energy gap for this compound provides quantitative insight into its electronic stability and reactivity.

Table 1: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-5.42
LUMO Energy-1.68
HOMO-LUMO Gap3.74

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Correlation with Experimental Data

Computational methods have been successfully used to predict the spectroscopic characteristics of this compound, which can then be compared with experimental data for validation.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are performed using the Gauge-Including Atomic Orbital (GIAO) method. These predicted values generally show good agreement with experimental data, aiding in the assignment of signals in the NMR spectra.

Vibrational Frequencies: The vibrational modes of the molecule have been calculated using DFT. The predicted vibrational frequencies correspond to specific molecular motions, such as stretching and bending of bonds. These theoretical spectra can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra to confirm the molecular structure and understand its vibrational behavior.

Solvent Effects on Electronic Spectra

The electronic absorption spectra of this compound are influenced by the polarity of the solvent in which it is dissolved. Theoretical studies employing the Time-Dependent Density Functional Theory (TD-DFT) method in conjunction with the Polarizable Continuum Model (PCM) have been used to investigate these solvatochromic effects. These calculations can predict how the absorption maxima (λmax) will shift in different solvents, providing insights into the nature of the electronic transitions and the interaction between the solute and solvent molecules.

Quantum Chemical Descriptors and Reactivity Propensities

Quantum chemical descriptors derived from DFT calculations offer a quantitative measure of the reactivity of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP surface is color-coded to represent different electrostatic potential values.

Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these regions are typically located around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group.

Blue regions: Represent areas of low electron density and positive electrostatic potential, indicating sites that are favorable for nucleophilic attack. These are often found around the hydrogen atoms.

Green regions: Correspond to areas of neutral potential.

The MEP map for this compound provides a clear visual guide to its electrophilic and nucleophilic reactive sites, which is crucial for understanding its chemical behavior in reactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, revealing electron delocalization and its contribution to molecular stability. This analysis involves transforming the calculated molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. The deviation of NBO occupancies from the ideal integer values (2 for a bond or lone pair, 0 for an antibond) signifies electron delocalization.

For this compound, NBO analysis would focus on the interactions between the filled (donor) NBOs and the empty (acceptor) NBOs. The key interactions would likely involve the lone pairs of the nitrogen (amino group), oxygen (hydroxyl group), and chlorine atoms, and their delocalization into the π-system of the naphthalene ring. The stability imparted by these delocalizations is quantified by second-order perturbation theory, which calculates the stabilization energy E(2) for each donor-acceptor interaction.

Table 1: Hypothetical Second-Order Perturbation Analysis (E(2)) for Key Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N8)π* (C4a-C8a)25.5
LP (O2)π* (C1-C2)18.2
LP (Cl5)σ* (C4-C5)3.1
LP (Cl7)σ* (C6-C7)3.3
π (C1-C2)π* (C3-C4)15.8
π (C5-C6)π* (C4a-C8a)17.1

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are a central concept in conceptual Density Functional Theory (DFT) used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. Condensed Fukui functions, which are calculated for each atomic site, are particularly useful for identifying reactive centers.

For this compound, the Fukui functions would be calculated to pinpoint the atoms most susceptible to attack:

ƒ+(r): Indicates the site for a nucleophilic attack (where an electron is best accepted).

ƒ-(r): Indicates the site for an electrophilic attack (where an electron is most easily donated).

Based on the substituent effects, one would predict that the carbon atoms of the naphthalene ring, particularly those activated by the electron-donating amino and hydroxyl groups, would be the primary sites for electrophilic attack. Conversely, the electronegative chlorine and oxygen atoms, along with potentially the carbon atoms bonded to them, would be likely candidates for nucleophilic attack.

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound

Atomƒ+ (Nucleophilic Attack)ƒ- (Electrophilic Attack)
C10.0450.098
C30.0310.125
C40.0890.055
C60.1150.041
O20.1500.020
N80.0250.180

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data. Higher values indicate greater reactivity for the specified type of attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanical calculations provide insights into the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a force field, providing information on conformational changes and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Naphthalene Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structures of a series of compounds with their biological activity. For halogenated naphthalene derivatives, a QSAR study would aim to build a predictive model for a specific biological endpoint, such as toxicity or binding affinity to a particular receptor.

Developing a QSAR model involves several steps:

Data Set Collection: A set of halogenated naphthalene derivatives with measured biological activity is required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each molecule in the dataset. For this compound, these would include descriptors for its lipophilicity (logP), electronic properties (dipole moment, HOMO/LUMO energies), and steric properties (molecular weight, surface area).

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to create a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested.

A hypothetical QSAR model for the toxicity of halogenated naphthalenes might find that toxicity increases with the number of chlorine atoms and the lipophilicity of the molecule, while the presence of hydrogen-bonding groups like -NH2 and -OH could have a modulating effect.

Biological Activity and Mechanistic Pathways of 8 Amino 5,7 Dichloronaphthalen 2 Ol and Analogues

In Silico Drug Design and Bioactivity Prediction

In silico methods are crucial for predicting the biological potential of novel compounds like 8-Amino-5,7-dichloronaphthalen-2-OL, saving time and resources in the drug discovery pipeline.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be broadly categorized into two approaches: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target is unknown, but a set of molecules (ligands) with known activity is available. LBVS methods are built on the principle that molecules with similar structures or properties are likely to have similar biological activities. ebi.ac.uk Techniques include:

Similarity Searching: This involves comparing a query molecule against a database to find compounds with similar chemical fingerprints or physicochemical properties. ebi.ac.uk

Pharmacophore Mapping: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target. ebi.ac.ukmdpi.com This model is then used as a 3D query to screen compound libraries. mdpi.com For a molecule like this compound, a pharmacophore model could be built incorporating its aromatic naphthalene (B1677914) core, the hydrogen-bond-donating amino and hydroxyl groups, and the hydrophobic/electronegative character of the chlorine atoms.

Structure-Based Virtual Screening (SBVS) is utilized when the 3D structure of the target macromolecule has been determined experimentally (e.g., via X-ray crystallography) or modeled. nih.gov The primary SBVS method is molecular docking. nih.govnih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov Docking algorithms score different binding poses based on factors like intermolecular forces, providing an estimate of the binding affinity. This approach allows for the screening of vast virtual libraries to find molecules that fit well into the target's binding site. nih.govresearchgate.net Naphthalene-based compounds have been successfully identified as potential inhibitors for various targets using this method. nih.gov

These screening methodologies expedite the identification of promising lead compounds from millions of possibilities for further experimental validation. ebi.ac.uk

Molecular docking provides detailed insights into how a ligand might interact with a biological target at the atomic level. For this compound, potential targets could include enzymes like α-glucosidase and histone deacetylase 8 (HDAC8), which are known to be modulated by compounds with similar structural features.

Alpha-glucosidase (α-glucosidase) is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net Docking studies on various inhibitors have revealed that binding occurs within the enzyme's active site. researchgate.netnih.gov Natural brominated metabolites and other synthetic compounds have been shown to interact with key catalytic residues. nih.gov The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions. researchgate.net Given its structure, this compound could potentially form hydrogen bonds via its -OH and -NH2 groups and engage in hydrophobic or halogen-bond interactions through its dichlorinated naphthalene ring.

Histone Deacetylase 8 (HDAC8) is a zinc-dependent enzyme that plays a role in gene expression regulation and is a target for cancer therapy. nih.govnih.gov The active site of HDAC8 features a deep catalytic tunnel containing a crucial zinc ion. nih.gov Inhibitors typically chelate this zinc ion and form interactions with amino acid residues lining the tunnel. mdpi.combohrium.com Molecular dynamics simulations and docking have been used to understand how activators and inhibitors bind. For instance, some activators bind to a pocket near the catalytic residue Tyr306, stabilizing the enzyme in an active conformation. nih.gov The functional groups on this compound could potentially interact with the zinc cofactor and the hydrophobic tunnel of the HDAC8 active site.

Table 1: Summary of Key Molecular Interactions for α-Glucosidase and HDAC8 Inhibitors from Docking Studies

Target EnzymeKey Interacting ResiduesTypes of InteractionsPotential Interactions for this compound
α-GlucosidaseAsp214, Glu276, Asp349 (Catalytic Triad), Tyr501 nih.govnih.govHydrogen Bonding, π-π Stacking, Hydrophobic Interactions researchgate.netnih.govHydrogen bonds from -OH and -NH2 groups; π-π stacking with the naphthalene ring.
HDAC8Asp178, His180, Asp267 (Zinc-binding), Phe152, Phe208, Tyr306 nih.govnih.govZinc Chelation, Hydrogen Bonding, Hydrophobic Interactions, π-π Interactions nih.govbohrium.comCoordination with Zn2+ via -OH or -NH2; hydrophobic interactions from the naphthalene ring; halogen bonds from chlorine atoms.

Mechanistic Insights into Halogenated Naphthalenes in Biological Systems

The presence of halogen atoms on a naphthalene scaffold can significantly influence its biological activity, affecting enzyme interactions, target specificity, and cellular responses.

Halogenated naphthalene derivatives have been identified as potent inhibitors of various enzymes. nih.gov The mechanism of inhibition often involves the compound binding to the enzyme's active site, preventing the natural substrate from binding. This can occur through several modes, including competitive, non-competitive, or uncompetitive inhibition.

For example, certain ortho-halogenated naphthaleins act as specific inhibitors of Lactobacillus casei thymidylate synthase with high specificity compared to the human enzyme. nih.gov The type and position of the halogen atom can dramatically alter the inhibitory potency and selectivity. nih.govnih.gov Similarly, naphthalene sulfonic acid derivatives have been shown to inhibit the DNA polymerase and RNase H activities of HIV-1 reverse transcriptase. nih.gov The naphthalene ring often participates in π–π stacking interactions within the binding site, while the halogen atoms can form specific halogen bonds, enhancing binding affinity. nih.gov In some cases, compounds can also act as enzyme activators, as seen with certain HDAC8 activators that bind to an allosteric site to stabilize a catalytically active conformation. nih.gov

The biological effects of a molecule like this compound are dictated by its interactions with macromolecules. The interplay of different non-covalent forces determines binding affinity and specificity.

Hydrogen Bonds: The amino (-NH2) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors, allowing the molecule to form strong, directional interactions with polar residues in proteins or with the phosphate (B84403) backbone and bases of nucleic acids.

Hydrophobic Interactions and π-π Stacking: The aromatic naphthalene core is hydrophobic and capable of engaging in van der Waals forces and favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in protein binding pockets. nih.gov

Halogen Bonds: The chlorine atoms on the naphthalene ring can act as halogen bond donors. This is a non-covalent interaction where the electropositive region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on a biological target. These interactions are increasingly recognized as important for ligand recognition and binding affinity.

Interplay of Interactions: Theoretical studies on dichlorinated naphthalene derivatives have shown that intermolecular interactions are highly sensitive to the relative orientation of the molecules, which in turn dictates their functional properties. rsc.org The combination of these forces allows halogenated naphthalenes to bind with high affinity to diverse biological targets.

Analogues of this compound, particularly naphthalene derivatives, have demonstrated significant cellular effects, including cytotoxicity towards cancer cells and the induction of apoptosis (programmed cell death).

Cytotoxicity: Synthetic naphthylchalcones and 1,4-dialkoxynaphthalene derivatives have shown dose-dependent cytotoxic effects against various human cancer cell lines, including leukemia, breast cancer, and colon adenocarcinoma. nih.govmdpi.comresearchgate.net For example, certain piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were found to be potent against breast cancer cells while showing lower toxicity to normal fibroblast cells. mdpi.com The cytotoxic potential is often linked to the specific substitutions on the naphthalene ring. mdpi.comijpsjournal.com

Apoptosis Induction: The primary mechanism for the anticancer activity of many naphthalene derivatives is the induction of apoptosis. This has been confirmed through various assays that detect morphological changes like chromatin condensation, as well as biochemical markers like phosphatidylserine (B164497) externalization and DNA fragmentation. nih.govresearchgate.net The apoptotic pathway can be triggered by various upstream signals. For instance, a novel naphthoquinone derivative was found to induce apoptosis in gastric cancer cells by increasing the production of reactive oxygen species (ROS). nih.gov This ROS accumulation subsequently modulated key signaling pathways, including the MAPK, Akt, and STAT3 pathways, ultimately leading to cell death. nih.gov

Metabolic Fate and Biotransformation Pathways

The metabolic fate of this compound is not explicitly detailed in the current scientific literature. However, based on the metabolism of structurally related compounds, including chlorinated naphthalenes, aminonaphthalenes, and naphthols, a probable biotransformation pathway can be predicted. The metabolism of xenobiotics, particularly halogenated aromatic compounds, generally proceeds through two phases.

Phase I metabolism for a compound like this compound would likely involve oxidation and dechlorination. The naphthalene ring system is susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially forming epoxide intermediates. These epoxides can then be hydrolyzed to form dihydrodiols. Further oxidation can lead to the formation of catechols and other hydroxylated metabolites. For instance, the metabolism of naphthalene itself is known to proceed via naphthalene cis-1,2-dihydrodiol. The presence of chlorine atoms on the ring can influence the site of oxidation. In some cases, the metabolic process can involve oxidative dechlorination, where a chlorine atom is replaced by a hydroxyl group. This has been observed in the biotransformation of other chlorinated aromatic compounds. researchgate.net The amino and hydroxyl groups already present on the ring will also direct the position of further metabolic modifications.

Phase II metabolism would involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. The hydroxyl and amino groups of this compound, as well as any new hydroxyl groups introduced during Phase I, are prime sites for conjugation reactions. These reactions typically include glucuronidation, where glucuronic acid is attached, and sulfation, where a sulfonate group is added. For example, 2-naphthylamine (B18577) is known to be metabolized into various hydroxylated derivatives which are then conjugated. youtube.com Similarly, 1-naphthol, a metabolite of the insecticide carbaryl, is known to be conjugated with sulfate. researchgate.net It is also plausible that the amino group could undergo acetylation. The resulting conjugates are more polar and are readily eliminated from the body, primarily through urine and bile. The specific metabolites formed would depend on the species and the specific CYP enzymes involved.

Structure-Activity Relationship (SAR) Elucidation

The biological activity of a molecule is intrinsically linked to its chemical structure. For this compound and its analogues, the nature, position, and stereochemistry of the substituents on the naphthalene core are critical determinants of their pharmacological effects.

The presence and position of halogen atoms on an aromatic scaffold can significantly modulate a compound's biological profile. In this compound, the two chlorine atoms at the 5- and 7-positions are expected to have a profound impact on its potency and selectivity.

Halogenation, particularly with chlorine, increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and access biological targets within the cell. However, excessive lipophilicity can also lead to increased metabolic breakdown and potential toxicity. The electronic properties of chlorine, being an electron-withdrawing group, can alter the electron density of the naphthalene ring system. This can influence how the molecule interacts with its biological target, for example, by modifying the pKa of the amino and hydroxyl groups or by affecting the molecule's ability to participate in π-π stacking interactions with a receptor.

Furthermore, halogen atoms can participate in specific, non-covalent interactions known as halogen bonds. These are attractive interactions between an electrophilic region on the halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom, on a biological macromolecule. These bonds can contribute to the binding affinity and selectivity of a ligand for its target receptor. The specific positioning of the chlorine atoms at C5 and C7 would create a distinct electronic and steric profile that could be crucial for selective binding to a particular protein or enzyme. Studies on other halogenated compounds have demonstrated that the position of the halogen can dramatically affect biological activity. For example, in a series of halogenated phenylethanolamines, 2,5-dihalogenated derivatives were found to be more potent β-receptor blockers than their 2,4-dihalogenated or 3,4-dihalogenated counterparts. copernicus.org

The amino (-NH2) and hydroxyl (-OH) groups are key functional groups that are often essential for the biological activity of pharmacologically active molecules. In this compound, these groups are likely to play a central role in its interactions with biological targets.

Both the amino and hydroxyl groups are capable of acting as hydrogen bond donors and acceptors. Hydrogen bonds are critical for the specific recognition and binding of a drug molecule to its receptor. The precise positioning of these groups on the naphthalene scaffold would allow for specific interactions with amino acid residues in a protein's binding pocket, contributing to the compound's affinity and efficacy.

The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing chloro groups creates a complex electronic environment on the naphthalene ring that is likely a key determinant of the compound's pharmacological profile.

The specific arrangement of substituents on the naphthalene ring system is a critical factor in determining the biological response. Even minor changes in the position of a functional group can lead to significant differences in pharmacological activity, selectivity, and metabolism. The substitution pattern of this compound is highly specific, and any alteration to this pattern would likely result in a different biological profile.

Therefore, the 8-amino, 5,7-dichloro, and 2-ol substitution pattern is likely optimized for a specific biological target. Moving the amino group, the hydroxyl group, or the chlorine atoms to different positions on the naphthalene ring would alter the molecule's shape, lipophilicity, and the spatial arrangement of its hydrogen bonding and other interactive features. This would likely lead to a change in binding affinity and selectivity for its target, potentially resulting in a different pharmacological effect or a complete loss of activity.

Compound ClassObservationReference
Naphthalene-Chalcone HybridsSubstitution at the 2-position of the naphthalene ring led to higher activity than substitution at the 1-position. nih.gov
Halogenated Phenylethanolamines2,5-dihalogenated derivatives were more potent β-receptor blockers than 2,4- or 3,4-dihalogenated isomers. copernicus.org
Disubstituted Naphthalene Bromide SaltsThe position of substituents on the naphthalene ring was shown to influence molecular conformation and packing. nih.gov

Chirality, or the "handedness" of a molecule, is a fundamental aspect of pharmacology. nih.gov Many drugs are chiral, and their different enantiomers (non-superimposable mirror images) can have vastly different biological activities. While this compound itself may not be chiral, derivatives with a chiral center, for example, through substitution on the amino group, would exist as enantiomers. The biological environment is inherently chiral, composed of chiral macromolecules like proteins and nucleic acids. Consequently, the different enantiomers of a chiral drug can interact differently with these targets.

One enantiomer may fit perfectly into a receptor's binding site and elicit the desired therapeutic effect (the eutomer), while the other enantiomer (the distomer) may be less active, inactive, or even cause unwanted side effects. youtube.com For example, in a series of stereoisomeric practolol (B1678030) derivatives, which are structurally related to aminonaphthols, the potency and tissue selectivity were highly dependent on the stereoconfiguration of both the drug's asymmetric carbon and a spacer carbon. researchgate.net Similarly, for chiral 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine based compounds, the different enantiomers showed different levels of antiproliferative activity. researchgate.net

Therefore, if chiral analogues of this compound were to be developed, it would be crucial to separate and test each enantiomer individually to determine their respective pharmacological profiles. The synthesis of single enantiomers, often achieved through asymmetric synthesis or chiral resolution, is a key consideration in modern drug development to produce safer and more effective medicines. nih.gov

Diverse Pharmacological Activities

While the specific pharmacological activities of this compound have not been extensively reported, the naphthalene scaffold is a common feature in a wide range of biologically active compounds. nih.gov Derivatives of naphthalene have shown a broad spectrum of pharmacological effects, suggesting that this compound and its analogues could also possess interesting biological properties.

Naphthalene derivatives have been investigated for a variety of therapeutic applications, including:

Antimicrobial and Antifungal Activity: Many naphthalene-based compounds have demonstrated potent activity against bacteria and fungi. nih.govnih.gov

Anticancer Activity: The naphthalene ring is a structural component of several anticancer agents. Naphthalene-chalcone hybrids, for example, have been shown to inhibit the growth of cancer cells and to inhibit VEGFR-2, a key enzyme in angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov

Anti-inflammatory Activity: Certain naphthalene derivatives have been found to have significant anti-inflammatory properties, for instance, by inhibiting the activation of neutrophils, a type of white blood cell involved in inflammation.

Enzyme Inhibition: The rigid aromatic structure of naphthalene makes it a suitable scaffold for designing enzyme inhibitors.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Analogues of this compound, particularly those based on the quinoline (B57606) and naphthalene core, have demonstrated significant antimicrobial properties.

Antibacterial Activity: Derivatives of 8-hydroxyquinoline, a core structure related to the specified compound, exhibit notable antibacterial action. Studies on 5,7-dihalo-8-hydroxyquinoline derivatives show that the introduction of different amino groups can significantly enhance their efficacy compared to the parent compound. For instance, amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have shown potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net The dipyrrolidino derivative was found to be most effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while the dipiperidino derivative showed the highest efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.gov All tested amino derivatives demonstrated significantly higher activity, ranging from 5 to 30 times that of the starting 5,7-dibromo-2-methyl-8-hydroxyquinoline. researchgate.net

Similarly, newly synthesized 8-amino-7-(aryl/hetaryl)fluoroquinolones have emerged as a promising class of antibacterial agents. These compounds have been tested against a panel of bacteria associated with microbial infections and foodborne illnesses, showing significant activity against strains like E. coli, S. aureus, and Listeria monocytogenes. nih.govresearchgate.net The antimicrobial potency of some of these fluoroquinolone analogues was found to be comparable or even superior to standard antibiotics such as ampicillin (B1664943) and ciprofloxacin. nih.govresearchgate.net

Antifungal Efficacy: The antifungal potential of this class of compounds is also well-documented. The same amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline that showed antibacterial effects were also active against the yeast Candida albicans. researchgate.net Research on 7- and 5,7-substituted 8-quinolinols has confirmed their activity against fungi like Aspergillus and Trichophyton. rsc.org Furthermore, 5-arylamino-4,7-dioxobenzoselenazoles, which are structurally related, have shown more potent antifungal activity against Candida and Aspergillus species than their 6-arylthio counterparts, suggesting that the amino-substituted scaffold is a key contributor to the antifungal action. tjnpr.org

Antiviral Activity: The antiviral properties of naphthalene analogues have been investigated, revealing activity against several types of viruses. A notable example is 5-amino-2-(2-dimethylaminoethyl)benzo-[de]-isoquinolin-1,3-dione, an imide derivative of 3-nitro-1,8-naphthalic acid. This compound, designated M-FA-142, demonstrated significant inhibitory effects on the replication of Herpes Simplex Virus type 1 (HSV-1) and Vaccinia Virus (VV) in cell cultures. researchgate.net It was observed that the drug's inhibitory action was dependent on its concentration and the multiplicity of infection, and it did not exert a direct virucidal effect. researchgate.net

Table 1: Antimicrobial Activity of Selected Analogues
Compound ClassTarget Organism(s)Observed EffectReference(s)
Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinolineS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicansSignificant growth inhibition; 5-30 times more active than parent compound. researchgate.netnih.gov
8-Amino-7-(aryl/hetaryl)fluoroquinolonesGram-positive & Gram-negative bacteriaPotency comparable or superior to ampicillin and ciprofloxacin. nih.govresearchgate.net
5-Arylamino-4,7-dioxobenzoselenazolesCandida spp., Aspergillus spp.Potent antifungal activity. tjnpr.org
5-Amino-2-(2-dimethylaminoethyl)benzo-[de]-isoquinolin-1,3-dioneHerpes Simplex Virus 1 (HSV-1), Vaccinia Virus (VV)Inhibition of viral replication. researchgate.net

Anticancer Potential and Cytotoxicity Mechanisms

Naphthalene and its analogues have been a focal point in the search for new anticancer agents due to their ability to induce cytotoxicity in various tumor cell lines.

Aminobenzylnaphthols, which are derivatives of 2-naphthol, have exhibited profound anticancer activity. nih.gov For instance, certain thiophene-containing aminobenzylnaphthols showed a GI₅₀ (concentration for 50% growth inhibition) of 10 μg/mL against lung, prostate, breast, and liver cancer cell lines, which was comparable to the standard drug doxorubicin. nih.gov

Analogues of 5,8-dideazaisofolic acid and 5,8-dideazaisoaminopterin, which feature a quinazoline (B50416) core structurally related to naphthalene, have been synthesized to enhance antitumor activity. nih.gov The most effective of these was 2-desamino-N⁹-methyl-5,8-dideazaisoaminopterin, which showed significant cytotoxicity against human leukemia (HL-60), colon (Colo 320 DM), and liver (Hep G2) tumor cell lines. nih.gov The primary mechanism of action for these analogues was identified as the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. nih.gov Although they were modest inhibitors of human TS, cytotoxicity reversal studies confirmed that TS was the main cellular target. nih.gov These compounds also showed inhibitory activity against dihydrofolate reductase (DHFR), another key enzyme in folate metabolism. nih.gov

Furthermore, 1,3,4-oxadiazole-naphthalene hybrids have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis which is crucial for tumor growth. nih.gov Certain compounds in this series displayed good antiproliferative activity against HepG-2 (liver) and MCF-7 (breast) cancer cell lines and were found to induce apoptosis. nih.gov

Table 2: Anticancer Activity and Mechanisms of Naphthalene Analogues
Compound/Analogue ClassCell Line(s)Cytotoxicity/Inhibitory ConcentrationMechanism of ActionReference(s)
Thiophene-containing aminobenzylnaphtholsA549 (lung), PC-3 (prostate), MCF-7 (breast), HEPG2 (liver)GI₅₀: 10 μg/mLNot specified nih.gov
2-Desamino-N⁹-methyl-5,8-dideazaisoaminopterinHL-60 (leukemia), Colo 320 DM (colon), Hep G2 (liver)High cytotoxicity, particularly against HL-60Primary: Thymidylate Synthase (TS) inhibition; Secondary: Dihydrofolate Reductase (DHFR) inhibition nih.gov
1,3,4-Oxadiazole-naphthalene hybridsHepG-2 (liver), MCF-7 (breast)Good antiproliferative activityVEGFR-2 inhibition, induction of apoptosis nih.gov

Antidiabetic and Other Relevant Therapeutic Applications

While direct studies on the antidiabetic properties of this compound are limited, research on its analogues has revealed significant potential in targeting pathways relevant to diabetes mellitus.

A key area of investigation is the inhibition of enzymes involved in carbohydrate metabolism and insulin (B600854) signaling. Novel hydrazineylidene–propenamide analogues incorporating naphthalene and quinoline have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes responsible for the breakdown of dietary carbohydrates. nih.gov One such compound, 7g , demonstrated remarkable inhibitory effects on both enzymes, with IC₅₀ values of 20.23 µg/mL for α-glucosidase and 17.15 µg/mL for α-amylase, outperforming the standard drug acarbose. nih.gov This compound also strongly inhibited aldose reductase (IC₅₀: 12.15 µg/mL), an enzyme implicated in diabetic complications. nih.gov

Other naphthalene derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. rsc.orgtjnpr.orgnih.gov Inhibiting PTP1B is a validated strategy for treating type 2 diabetes, as it enhances insulin sensitivity. nih.govnih.gov Natural products containing naphthalene scaffolds have been a source for identifying such inhibitors. tjnpr.orgnih.gov

Furthermore, naphthalene-1-sulfonamide (B86908) derivatives have been developed as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4). researchgate.net FABP4 is a critical regulator of metabolism and inflammation, and its inhibition has been shown to improve glucose and lipid metabolism, enhance insulin sensitivity, and ameliorate hepatic steatosis in diabetic mouse models. researchgate.net In another study, a naphthalenemethyl ester derivative of dihydroxyhydrocinnamic acid was found to increase glucose disposal by promoting the translocation of glucose transporter 4 (GLUT4), a key mechanism for glucose uptake into cells. researchgate.net

Table 3: Antidiabetic Mechanisms of Naphthalene Analogues
Analogue ClassTherapeutic TargetMechanism of ActionReference(s)
Naphthalene-incorporated hydrazineylidene–propenamidesα-glucosidase, α-amylase, Aldose ReductaseInhibition of carbohydrate-digesting enzymes and aldose reductase. nih.gov
Various Naphthalene DerivativesProtein Tyrosine Phosphatase 1B (PTP1B)Inhibition of a negative regulator of the insulin signaling pathway. rsc.orgtjnpr.orgnih.gov
Naphthalene-1-sulfonamide derivativesFatty Acid Binding Protein 4 (FABP4)Inhibition of FABP4, improving glucose and lipid metabolism. researchgate.net
Naphthalenemethyl ester of dihydroxyhydrocinnamic acidGlucose Transporter 4 (GLUT4)Enhances translocation of GLUT4, increasing glucose uptake. researchgate.net

Anti-inflammatory and Antioxidant Properties

The dual anti-inflammatory and antioxidant activities of naphthalene analogues contribute significantly to their therapeutic profile, as oxidative stress and inflammation are often interlinked in various pathologies.

Anti-inflammatory Properties: Several studies have highlighted the anti-inflammatory potential of this chemical family. A derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, which shares an amino-ol functional arrangement, was shown to ameliorate experimental colitis in mice by suppressing the NF-kB/ERK/PI3K inflammatory signaling pathways. nih.gov Synthetic naphthalene derivatives have also been evaluated for their ability to inhibit inflammatory processes. Some compounds showed significant anti-inflammatory activity by affecting the release of β-glucuronidase and lysozyme (B549824) from neutrophils. mdpi.com In a study on α-amino naphthalene derivatives, several compounds exhibited potent anti-inflammatory activity in vivo, with reduced ulcerogenic effects compared to the standard drug phenylbutazone. google.com

Antioxidant Properties: The antioxidant capacity of these compounds often involves scavenging free radicals and modulating oxidative stress pathways. A derivative of 6-amino-2,4,5-trimethylpyridin-3-ol was reported to significantly inhibit the generation of reactive oxygen species (ROS) in vitro and ameliorate cytokine-induced ROS in intestinal cells. nih.gov The combination of 8-amino-quinoline with natural antioxidant acids like caffeic and ferulic acid resulted in hybrid molecules that retained the radical-scavenging properties of the parent compounds. nih.gov These derivatives were able to protect photoreceptor cells from H₂O₂-induced cell death by reducing intracellular ROS generation. nih.gov In another study, the esterification of 1-naphthalene was shown to enhance its antioxidant activity. mdpi.com

Table 4: Anti-inflammatory and Antioxidant Activity of Analogues
Compound/Analogue ClassActivityMechanism/Observed EffectReference(s)
6-Amino-2,4,5-trimethylpyridin-3-ol derivativeAnti-inflammatory, AntioxidantSuppression of NF-kB/ERK/PI3K pathways; inhibition of ROS generation. nih.gov
Synthetic naphthalene derivativesAnti-inflammatoryInhibition of β-glucuronidase and lysozyme release from neutrophils. mdpi.com
α-Amino naphthalene derivativesAnti-inflammatoryPotent in vivo activity with low ulcerogenic potential. google.com
8-Amino-quinoline-antioxidant acid hybridsAntioxidantRadical scavenging; protection against H₂O₂-induced cell death. nih.gov

Emerging Research Frontiers and Future Perspectives

Development of Novel Derivatization and Functionalization Strategies for Enhanced Bioactivity

The strategic modification of the 8-Amino-5,7-dichloronaphthalen-2-ol scaffold is a key area of future research. The presence of reactive amino (-NH2) and hydroxyl (-OH) groups, along with the chlorinated naphthalene (B1677914) ring, offers multiple avenues for derivatization. The goal of these modifications is to enhance the compound's biological activity, selectivity, and pharmacokinetic properties.

Future research will likely concentrate on several key areas:

Acylation and Sulfonylation: The amino group is a prime target for acylation or sulfonylation to introduce a variety of functional groups. This can lead to the formation of amides and sulfonamides, which are common moieties in many biologically active molecules, potentially modulating the compound's interaction with biological targets.

N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents on the nitrogen atom can significantly alter the compound's lipophilicity and steric profile, which may enhance its ability to cross cell membranes and improve its binding affinity to specific receptors or enzymes.

Metal Complexation: The amino and hydroxyl groups can act as ligands, coordinating with various metal ions to form organometallic complexes. These complexes could exhibit unique catalytic or therapeutic properties not present in the parent molecule.

The systematic exploration of these derivatization strategies will be crucial in unlocking the full therapeutic potential of this compound and its analogs.

Advanced Spectroscopic Probes for In Situ Mechanistic Studies

Understanding how a molecule like this compound interacts with its biological targets at a molecular level is fundamental to its development as a therapeutic agent or research tool. Advanced spectroscopic techniques are indispensable for these in situ mechanistic studies.

Future research will likely employ a combination of sophisticated spectroscopic methods:

Fluorescence Spectroscopy: The naphthalene core of the molecule suggests intrinsic fluorescent properties. This can be exploited to develop fluorescent probes that change their emission characteristics upon binding to a specific biological target, allowing for real-time monitoring of molecular interactions within a cellular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as Saturation Transfer Difference (STD) NMR and WaterLOGSY can be used to study the binding of this compound to proteins and other biomacromolecules, providing detailed information about the specific atoms involved in the interaction.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS): These techniques can provide vibrational fingerprints of the molecule, offering insights into its structural changes and orientation upon interaction with a biological surface or within a cellular compartment.

The application of these advanced spectroscopic methods will be instrumental in elucidating the mechanism of action of this compound and guiding the design of more effective derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These computational tools can significantly accelerate the identification and optimization of novel compounds like this compound.

The role of AI and ML in the future development of this compound can be multifaceted:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the potential therapeutic effects of this compound and its virtual derivatives. This can help prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high binding affinity to a target protein or desirable photophysical characteristics.

Synthesis Planning: AI tools can assist chemists in devising the most efficient and cost-effective synthetic routes for producing this compound and its derivatives, analyzing vast reaction databases to suggest optimal reaction conditions and reagents.

The synergy between computational approaches and experimental validation will be a powerful engine for innovation in the exploration of this compound's potential.

Exploration in Materials Science and Photophysical Applications

The rigid, aromatic structure of the dichloronaphthalene core in this compound suggests its potential utility in the field of materials science, particularly in the development of novel organic electronic and photonic materials.

Future research directions in this area include:

Organic Light-Emitting Diodes (OLEDs): The potential fluorescence of the naphthalene moiety could be harnessed in the design of new emitter or host materials for OLEDs. The amino and hydroxyl groups offer sites for tuning the electronic properties and intermolecular interactions to achieve desired emission colors and efficiencies.

Organic Sensors: The functional groups on the molecule could be tailored to interact selectively with specific analytes, leading to changes in its photophysical properties. This could form the basis for highly sensitive and selective chemical sensors for environmental monitoring or medical diagnostics.

Nonlinear Optical (NLO) Materials: The combination of electron-donating (amino, hydroxyl) and electron-withdrawing (chloro) groups on the aromatic ring system creates a potential for significant NLO properties, which are valuable for applications in telecommunications and optical computing.

The exploration of this compound in materials science represents a promising frontier for the creation of next-generation functional materials with tailored optical and electronic properties.

Q & A

Basic: What experimental design principles should guide the synthesis and characterization of 8-Amino-5,7-dichloronaphthalen-2-OL?

Methodological Answer:
Synthesis optimization should follow factorial design principles to systematically evaluate variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example, a 2^3 factorial design can test interactions between time, temperature, and reagent ratios . Characterization requires multi-modal validation:

  • Structural Confirmation: Combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to resolve chlorine/amino group positioning.
  • Purity Assessment: Use HPLC with UV-Vis detection (λ = 254 nm) and differential scanning calorimetry (DSC) for crystallinity analysis.
    Reference theoretical frameworks (e.g., Hammett substituent constants) to predict reactivity and guide synthetic routes .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:
Contradictions often arise from solvatochromic effects or tautomeric equilibria. To address this:

  • Cross-Validation: Replicate experiments under identical conditions (solvent, pH, temperature) and compare with literature using standardized reference compounds.
  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra and identify discrepancies between experimental and theoretical data .
  • Dynamic NMR Studies: Resolve tautomerism by analyzing temperature-dependent shifts in DMSO-d₆ or CDCl₃ .

Basic: What analytical techniques are critical for quantifying byproducts in this compound synthesis?

Methodological Answer:

  • LC-MS/MS: Detect trace impurities (e.g., dichlorinated isomers) with MRM (multiple reaction monitoring) modes.
  • GC-FID: Quantify volatile byproducts (e.g., chlorinated solvents) using internal standards (e.g., n-dodecane).
  • XRD: Differentiate crystalline vs. amorphous impurities. Report relative peak intensities and full-width-at-half-maximum (FWHM) values .

Advanced: How can researchers establish structure-activity relationships (SAR) for this compound in pharmacological studies?

Methodological Answer:

  • Fragment-Based Design: Synthesize analogs with systematic substitutions (e.g., replacing Cl with F or modifying the hydroxyl group) and assay against target enzymes (e.g., kinase inhibition).
  • Molecular Docking: Use AutoDock Vina to predict binding affinities and validate with surface plasmon resonance (SPR) for kinetic parameters (kₐ, k_d).
  • Meta-Analysis: Cross-reference bioactivity data with physicochemical descriptors (logP, polar surface area) using QSAR models .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved goggles.
  • Ventilation: Conduct reactions in fume hoods with ≥100 ft/min face velocity.
  • Waste Management: Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal .

Advanced: How can researchers address low reproducibility in catalytic amination steps during synthesis?

Methodological Answer:

  • In Situ Monitoring: Employ ReactIR to track intermediate formation and adjust catalyst (e.g., Pd/C) loading dynamically.
  • DoE (Design of Experiments): Use response surface methodology (RSM) to optimize parameters like pressure and stirring rate.
  • Controlled Atmosphere Techniques: Perform reactions under argon to prevent oxidation of amino intermediates .

Advanced: What strategies mitigate solvent interference in UV-Vis quantification of this compound?

Methodological Answer:

  • Baseline Correction: Use solvent-matched blanks and derivative spectroscopy to subtract background noise.
  • Hyphenated Techniques: Couple UV-Vis with HPLC to isolate the compound from solvent peaks.
  • Chemometric Analysis: Apply principal component analysis (PCA) to disentangle overlapping absorbance bands .

Basic: How to validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • Stability-Indicating Assays: Use UPLC-PDA to monitor degradation products (e.g., dechlorinated analogs).
  • Kinetic Modeling: Calculate shelf life via Arrhenius plots for accelerated stability data .

Advanced: What computational tools predict the environmental fate of this compound?

Methodological Answer:

  • EPI Suite: Estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials.
  • Molecular Dynamics (MD): Simulate interactions with soil organic matter (e.g., humic acids) using GROMACS.
  • Ecotoxicity Profiling: Cross-reference with ECOSAR v2.0 for aquatic toxicity thresholds .

Advanced: How to design cross-disciplinary studies linking this compound to materials science applications?

Methodological Answer:

  • Coordination Chemistry: Screen metal-binding properties (e.g., Cu²⁺, Fe³⁺) using cyclic voltammetry and XANES.
  • Polymer Composite Integration: Assess thermal stability (TGA) and tensile strength after embedding in epoxy matrices.
  • Theoretical Frameworks: Apply crystal engineering principles to predict supramolecular assembly patterns .

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Feasible Synthetic Routes

Reactant of Route 1
8-Amino-5,7-dichloronaphthalen-2-OL
Reactant of Route 2
8-Amino-5,7-dichloronaphthalen-2-OL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.